N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
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Overview
Description
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide typically involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the resulting N-acylated product into the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
- **N-[(S)-1-(2-Bromo-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
Uniqueness
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a chloroacetyl group with a pyrrolidine ring and isopropyl substituent makes it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)8-11-5-4-6-14(11)12(17)7-13/h9,11H,4-8H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHODENQQUUPUKR-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1C(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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